molecular formula C12H17NS B8323622 4-(2-Methylthiophenyl)piperidine

4-(2-Methylthiophenyl)piperidine

Cat. No.: B8323622
M. Wt: 207.34 g/mol
InChI Key: BALYGWKIKUXPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methylthiophenyl)piperidine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a piperidine ring, a common motif in bioactive molecules, substituted with a 2-(methylthio)phenyl group. Piperidine derivatives are frequently explored as key scaffolds in the development of ligands for various central nervous system (CNS) targets . For instance, structurally related arylpiperidines have been investigated as modulators of serotonin receptors (e.g., 5-HT 2A ) and histamine H 3 receptors , and have shown potential in drug discovery programs for conditions such as spinal muscular atrophy . The specific stereochemistry and substitution pattern on the piperidine and phenyl rings, including the position of the methylthio group, are critical factors determining a compound's affinity, selectivity, and functional activity at its biological target . As a research chemical, this compound serves as a versatile synthetic intermediate or building block for the design and synthesis of novel compounds. Researchers can utilize this structure to explore structure-activity relationships (SAR) and develop new chemical entities for pharmacological screening. Intended Use and Handling: This product is strictly for research and development purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Proper safety protocols, including the use of personal protective equipment, should always be followed when handling this chemical.

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

4-(2-methylsulfanylphenyl)piperidine

InChI

InChI=1S/C12H17NS/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3

InChI Key

BALYGWKIKUXPGH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Piperidine Derivatives

Compound Core Structure Substituent Biological Target Key Activity/Property Reference
This compound Piperidine 2-Methylthiophenyl Not specified Structural focus -
4-(4-Fluorophenyl)piperidine Piperidine 4-Fluorophenyl CNS targets (inferred) High boiling point (294.9°C)
UK-78,282 Piperidine Diphenylmethoxymethyl, methoxypropyl Kv1.3 channel IC₅₀ = 1.3 nM
CID2992168 Morpholine Trifluoromethyl pyrimidine EP2 receptor Fold shift = 8.2
Compound A () Piperidine Bis(3-methylthiophen-2-yl) GABA transporters Reduced activity

Research Findings and Implications

Piperidine Necessity: Piperidine cannot be replaced by morpholine or piperazine in EP2 receptor modulators without activity loss .

Substituent Position : Ortho-substituted aromatic groups (e.g., 2-methylthiophenyl) may optimize steric interactions vs. para-substituted analogs (e.g., 4-fluorophenyl) .

Natural vs. Synthetic : Natural piperidines exhibit structural complexity but lack synthetic tractability compared to this compound .

Preparation Methods

Synthesis of 4-(2-(4-Methylphenylthio)phenyl)piperidine-2,6-dione

The foundational step in this route involves the preparation of the piperidine-2,6-dione intermediate. As detailed in a 2014 patent, this is achieved through a melt-condensation reaction between a glutaric acid derivative (VI ) and urea under solvent-free conditions. The reaction proceeds at elevated temperatures (140–170°C) with a urea-to-substrate molar ratio of 2:1 to 6:1, yielding the cyclic dione (VII ) with a reported efficiency of 65%. This exothermic process requires careful temperature control to avoid side reactions such as decomposition or over-condensation.

Reduction to 4-(2-Methylthiophenyl)piperidine

The critical transformation involves reducing the dione (VII ) to the target piperidine structure. Two primary reducing systems have been validated:

Lithium Aluminum Hydride (LiAlH₄) in Tetrahydrofuran (THF)

In a representative procedure, 4-(2-(4-methylphenylthio)phenyl)piperidine-2,6-dione (31.1 g, 100 mmol) is dissolved in THF (200 mL) and treated with LiAlH₄ (19 g, 500 mmol) at 0–35°C. After refluxing for 3 hours, the reaction is quenched with a saturated sodium sulfate solution, yielding the crude product. Subsequent purification via ethyl acetate extraction and distillation affords the final compound in 65% yield. This method prioritizes scalability, with the patent emphasizing its suitability for industrial production.

Borane-Based Reductions

Alternative protocols employ borane-dimethyl sulfide (BH₃·SMe₂) or borane-THF complexes under milder conditions (30–80°C). While these systems reduce exothermic risks, they require longer reaction times (5–8 hours) and achieve slightly lower yields (55–60%) compared to LiAlH₄. The choice of reducing agent often depends on safety considerations and equipment availability.

Table 1. Comparison of Reduction Methods

ParameterLiAlH₄/THFBH₃·SMe₂
Temperature Range0–35°C30–80°C
Reaction Time3 hours5–8 hours
Yield65%55–60%
ScalabilityIndustrialPilot-scale
Safety ConsiderationsHigh (pyrophoric)Moderate

Alternative Synthetic Routes

Direct Functionalization of Piperidine Scaffolds

Challenges and Optimization Strategies

Purification Complexities

The target compound’s basicity (pKa ~10.5) complicates isolation. Acid-base extraction using HCl/ethyl acetate mixtures effectively separates the piperidine from neutral byproducts. Recrystallization from ethyl acetate/hexane mixtures further enhances purity to >98%.

Functional Group Compatibility

Methoxy-substituted analogs exhibit reduced yields due to competitive coordination of the chiral base to oxygen atoms. For sulfur-containing variants like this compound, this suggests that electron-deficient aryl groups may require adjusted stoichiometry (e.g., 1.1 equiv of base) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Methylthiophenyl)piperidine, and how can reaction yields be optimized?

  • Methodology :

  • Nucleophilic substitution : React 4-piperidone derivatives with 2-methylthiophenyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) .

  • Catalytic coupling : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective aryl-piperidine bond formation, adapting protocols from analogous methoxyphenyl derivatives .

  • Yield optimization : Adjust stoichiometry, solvent polarity (e.g., DMF vs. CH₃CN), and reaction time. For example, refluxing in CH₃CN for 22–24 h improved yields in related piperidine syntheses .

    Table 1: Synthetic Yields of Analogous Piperidine Derivatives

    SubstituentMethodYield (%)Reference
    2-MethoxyphenylNucleophilic Alkylation18
    4-FluorobenzoylCross-Coupling45
    4-ChlorophenylKnoevenagel Condensation63

Q. How can structural characterization of this compound be performed?

  • Methodology :

  • NMR spectroscopy : Analyze 1H^1H-NMR peaks for aromatic protons (δ 6.8–7.2 ppm) and piperidine methylene signals (δ 1.4–3.4 ppm). Compare with data from 4-(2-methoxyphenyl)piperidine .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z ≈ 221 for C₁₂H₁₅NS) and fragmentation patterns .
  • Elemental analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/S ratios .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) models guide the design of this compound analogs with enhanced receptor binding?

  • Methodology :

  • QSAR modeling : Use ADMET Predictor™ or MedChem Designer™ to correlate substituent effects (e.g., methylthio vs. methoxy) with logP, polar surface area, and binding affinity .

  • Molecular docking : Simulate interactions with target receptors (e.g., NMDA or 5-HT₂A). For example, fluorophenyl-piperidine derivatives showed 25-fold increased NR1/2B receptor potency via hydroxyl substitutions .

    Table 2: Receptor Binding Affinities of Piperidine Derivatives

    CompoundTarget ReceptorIC₅₀ (μM)Reference
    4-(4-Fluorophenyl)NR1/2B (NMDA)0.025
    4-(4-Methoxyphenyl)5-HT₂A0.63

Q. How can contradictory pharmacokinetic or toxicity data be resolved for this compound?

  • Methodology :

  • In silico ADMET profiling : Predict toxicity endpoints (e.g., hepatotoxicity, CYP inhibition) using software like ADMET Predictor™, noting limitations due to incomplete experimental data .
  • Experimental validation : Conduct acute toxicity assays (OECD 423) for oral/dermal routes, referencing CLP classifications (Category 4) from structurally similar compounds .
  • Meta-analysis : Cross-reference data from phenylpiperidine analogs to contextualize methylthio-specific risks (e.g., sulfur oxidation metabolites) .

Q. What strategies mitigate challenges in optimizing blood-brain barrier (BBB) penetration for CNS-targeted analogs?

  • Methodology :

  • Lipophilicity adjustments : Modify logP to 2–5 via substituent tuning (e.g., replacing methylthio with trifluoromethyl) while maintaining polar surface area <80 Ų .
  • Pro-drug design : Introduce ester or amide groups to enhance passive diffusion, as seen in haloperidol analogs .
  • In vivo testing : Use SPECT imaging with radiolabeled tracers (e.g., [¹²³I]-TCPNE) to assess brain uptake in primate models .

Safety and Handling

Q. What safety protocols are recommended given limited toxicity data for this compound?

  • Methodology :

  • Precautionary measures : Classify as Acute Toxicity Category 4 (oral/dermal/inhalation) based on structural analogs .
  • PPE requirements : Use nitrile gloves, fume hoods, and closed systems to minimize exposure, especially during synthesis .
  • Emergency response : Follow CLP guidelines for skin/eye rinsing and medical consultation for irritation .

Key Research Gaps and Recommendations

  • Synthetic chemistry : Explore photoredox catalysis for C–S bond formation to improve regioselectivity.
  • Pharmacology : Conduct in vitro binding assays against sigma-1 receptors, leveraging tracer studies .
  • Toxicology : Prioritize ecotoxicology assays (e.g., Daphnia magna acute toxicity) to address data gaps in biodegradation .

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